molecular formula C6H7ClN2 B053079 2-Chloro-5-ethylpyrimidine CAS No. 111196-81-7

2-Chloro-5-ethylpyrimidine

Cat. No. B053079
M. Wt: 142.58 g/mol
InChI Key: BGLLZQRUXJGTAD-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyrimidine is a chemical compound with the molecular formula C6H7ClN2 . It is a colorless liquid or low melting solid .


Synthesis Analysis

The synthesis of 2-Chloro-5-ethylpyrimidine involves an acid-catalyzed chloro displacement with a 2-methyl-2-phenylpropanamine . The use of carefully chosen bases, i-Pr (2)NEt and CaCO (3) in particular, was essential for the progression of the chloro displacement as well as the stability of the product in the presence of HCl formed .


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-ethylpyrimidine is 142.58 g/mol . The InChI key is BGLLZQRUXJGTAD-UHFFFAOYSA-N . The Canonical SMILES string is CCC1=CN=C(N=C1)Cl .


Physical And Chemical Properties Analysis

2-Chloro-5-ethylpyrimidine has a density of 1.174 g/mL at 25 °C . Its boiling point is 223 °C . The refractive index n20/D is 1.521 (lit.) .

Scientific Research Applications

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Chemistry , specifically in the synthesis of other organic compounds .

Summary of the Application

2-Chloro-5-ethylpyrimidine is an organic compound used as a building block in the synthesis of various other organic compounds. It’s a clear pale yellow liquid with a refractive index of 1.5175-1.5215 @ 20°C .

Methods of Application or Experimental Procedures

The specific methods of application can vary greatly depending on the desired end product. However, one example of its use is in the acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with a 2-methyl-2-phenylpropanamine . In this reaction, the use of carefully chosen bases was essential for the progression of the chloro displacement .

Results or Outcomes

The outcomes of these reactions also depend on the specific conditions and reactants used. In the example provided, the result was a new organic compound created through the displacement of the chlorine atom in 2-chloro-5-ethylpyrimidine .

Safety And Hazards

2-Chloro-5-ethylpyrimidine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers One relevant paper is "Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085" . This paper discusses the unique buffering effect of various bases, i-Pr (2)NEt and CaCO (3) in particular, observed for the acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with a 2-methyl-2-phenylpropanamine .

properties

IUPAC Name

2-chloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLLZQRUXJGTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393769
Record name 2-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethylpyrimidine

CAS RN

111196-81-7
Record name 2-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-ethylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
BN Glover, LA Jones, BS Johnson… - The Journal of …, 2010 - ACS Publications
… than the secondary amine (3a) in reaction with 2-chloro-5-ethylpyrimidine (Scheme 2). The 2-… that the reaction of 5 with 2-chloro-5-ethylpyrimidine was accompanied by significant acid-…
Number of citations: 3 pubs.acs.org
H Kim, SJ Cho, M Yoo, SK Kang, KR Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
… by treatment with HCl and reaction with 2-chloro-5-ethylpyrimidine to afford compound 19. … with HCl, were reacted with 2-chloro-5-ethylpyrimidine to synthesize compounds 32a, c, and d…
Number of citations: 23 www.sciencedirect.com
H Munier-Lehmann, M Lucas-Hourani… - Journal of Medicinal …, 2015 - ACS Publications
… Obtained in 81% yield, using 2-chloro-5-ethylpyrimidine in dimethylformamide at 160 C for 1 h and after chromatography over silica gel (cyclohexane–ethyl acetate 2/1), as an oil. H …
Number of citations: 51 pubs.acs.org
DJ Brown, JS Harper - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… These were made unambiguously by methylamination of 2-chloro-5-ethylpyrimidine (produced from the 2-amino-analogue by diazotization) and 2-chloro-4,6-dimethylpyrimidine re…
Number of citations: 44 pubs.rsc.org
DP Fernando, W Jiao, J Polivkova, J Xiao, SB Coffey… - Tetrahedron …, 2012 - Elsevier
… -pot Suzuki process was optimized using 2-chloro-5-ethylpyrimidine as the coupling partner. … To this reaction mixture was added 2-chloro-5-ethylpyrimidine (5e), potassium carbonate (7 …
Number of citations: 13 www.sciencedirect.com
SB Trehan, JE MacDiarmid… - Nucleosides, Nucleotides & …, 1994 - Taylor & Francis
5-Ethyl-2-pyrimidinone (5) and its 2′-deoxyribosides 9 (α) and 10 (β) have been synthesized in several steps starting from 5-ethyluracil. 10 is presented for evaluation against herpes …
Number of citations: 4 www.tandfonline.com
H Kim, M Kim, K Oh, S Lee, S Lim, S Lee… - European Journal of …, 2023 - Elsevier
… To a solution of pyrrolidin-3-ol and DIPEA in acetonitrile, 2-chloro-5- ethylpyrimidine were … 39a was synthesized using 2-chloro-5-ethylpyrimidine and base under DMF and utilized …
Number of citations: 3 www.sciencedirect.com
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
… After removal of the Boc group of 18j, S N Ar reaction of 19 and 2-chloro-5-ethylpyrimidine … A mixture of compound 19 (0.210 g, 0.546 mmol), 2-chloro-5-ethylpyrimidine (0.086 g, 0.600 …
Number of citations: 36 www.sciencedirect.com
MK Jeon, KM Lee, IH Kim, YK Jang, SK Kang… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of thienopyrimidine derivatives was synthesized and evaluated for their GPR119 agonistic ability. Several thienopyrimidine derivatives containing R 1 and R 2 substituents …
Number of citations: 15 www.sciencedirect.com
TRM Rauws, BUW Maes - Chemical Society Reviews, 2012 - pubs.rsc.org
Although several recent reviews dealt with transition metal catalyzed N-arylation of amines (all classes), to date no specific review covering the N-arylation of amidines and guanidines …
Number of citations: 185 pubs.rsc.org

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